molecular formula C20H12N2O6 B1588612 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)- CAS No. 20241-76-3

9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-

Cat. No. B1588612
CAS RN: 20241-76-3
M. Wt: 376.3 g/mol
InChI Key: DYALWCKAJBVSBZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-, also known as Disperse Blue 77, is an industrial chemical . It is used as a blue colorant dye in textiles .


Physical And Chemical Properties Analysis

Disperse Blue 77 is not soluble in water, is not volatile and has a tendency to partition to particles and lipids (fat) of organisms because of its hydrophobic nature . For these reasons, Disperse Blue 77 is likely to be found mostly in sediments and, to a lesser extent, in soil . It is not expected to be significantly present in other media . It is also not expected to be subject to long-range atmospheric transport . Based on its physical and chemical properties, Disperse Blue 77 does not degrade quickly in the environment and is therefore expected to be persistent in water, soil and sediments .

Scientific Research Applications

Anticancer Potential

Several studies have focused on the potential anticancer properties of 9,10-Anthracenedione derivatives. For example, new 9,10‐anthracenediones with hydroxyl groups and positively charged side chains have shown significant inhibition of cell growth, suggesting their potential as anticancer agents (Antonello, Uriarte, & Palumbo, 1989). Additionally, new anthracenedione derivatives bearing two charged side chains and hydroxyl groups at various positions have exhibited outstanding inhibition of cell proliferation in vitro, further indicating their promise in cancer treatment (Antonello, Uriarte, & Palumbo, 1988).

Electrochemical Properties

The electrochemical reduction of 1,8-dihydroxy-9,10-anthracenedione has been extensively studied. Research demonstrates the formation of a neutral-anion radical complex during this process, indicating a complex reaction mechanism (Cheng et al., 2013). This kind of research sheds light on the electrochemical behavior of such compounds, which could be relevant in various scientific applications.

Interaction with DNA

Anthracenedione derivatives have been studied for their interaction with DNA. For instance, aminoanthraquinone analogs showed different degrees of inhibition in binding to DNA, highlighting their potential as agents affecting DNA structure and function (Roboz, Richardson, & Holland, 1982). This aspect is crucial in understanding the mechanism of action of these compounds, especially in the context of their anticancer properties.

Nonlinear Optical Material Synthesis

Research has also been conducted on the synthesis of nonlinear optical materials using anthracenedione derivatives. For example, a study demonstrated the synthesis of bis(p-aminophenylazo)-9,10-anthracenedione, a material with potential applications in nonlinear optics (Gao Jian-rong, 2006).

Metal Chelation

Anthracenedione derivatives have also been investigated for their potential in forming metal chelates. Studies have shown the preparation of homobinuclear complexes of anthracenediones with various metals, which could be significant in the development of new materials or catalytic agents (Akrivos et al., 1990).

properties

IUPAC Name

1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)18-14(24)9-7-12(22(27)28)16(18)19(15)25/h1-9,21,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYALWCKAJBVSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066578
Record name Disperse Blue 77
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-

CAS RN

20241-76-3
Record name Disperse Blue 77
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20241-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 77
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disperse Blue 77
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CID Blue - 2015 - industrialchemicals.gov.au
Stage One of the implementation of this framework, which lasted four years from 1 July 2012, examined 3000 chemicals meeting characteristics identified by stakeholders as needing …
Number of citations: 0 www.industrialchemicals.gov.au
S Londesborough - 2003 - helda.helsinki.fi
The purpose of this work was to develop a systematic method for the prioritisation and selection of chemicals used in Finland, and present a well-founded list of National Priority …
Number of citations: 6 helda.helsinki.fi
S Londesborough - Finn. Environ, 2003 - core.ac.uk
The purpose of this work was to develop a systematic method for the prioritisation and selection of chemicals used in Finland, and present a well-founded list of National Priority …
Number of citations: 10 core.ac.uk
F d'Ariane
Number of citations: 0

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